3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone
Overview
Description
3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone is an organic compound characterized by the presence of a fluoroaniline group and a nitrophenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone typically involves the reaction of 4-fluoroaniline with 3-nitrobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone exerts its effects involves interactions with specific molecular targets. The fluoroaniline group may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone
- 3-(4-Bromoanilino)-1-(3-nitrophenyl)-1-propanone
- 3-(4-Methoxyanilino)-1-(3-nitrophenyl)-1-propanone
Uniqueness
3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methoxy analogs. This uniqueness makes it valuable for specific applications where the fluoro group enhances performance or activity.
Properties
IUPAC Name |
3-(4-fluoroanilino)-1-(3-nitrophenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-12-4-6-13(7-5-12)17-9-8-15(19)11-2-1-3-14(10-11)18(20)21/h1-7,10,17H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXQSORQCYRTJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350039-84-8 | |
Record name | 3-(4-FLUOROANILINO)-1-(3-NITROPHENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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